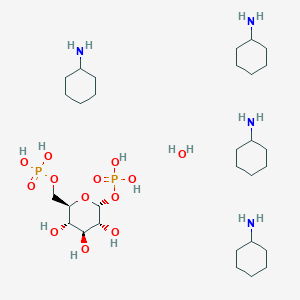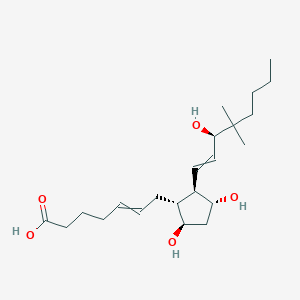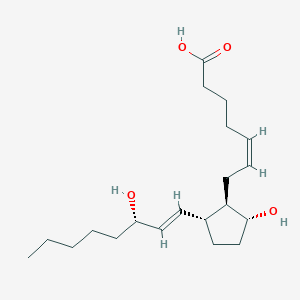
2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Vue d'ensemble
Description
2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a chemical compound with the molecular formula C17H8F6N2O2 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane contains a total of 36 bonds. These include 28 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 isocyanates (aromatic) .Physical And Chemical Properties Analysis
2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a liquid at 20°C. It has a molecular weight of 386.25. The compound has a flash point of 189°C, a specific gravity of 1.46 (20/20), and a refractive index of 1.53 .Applications De Recherche Scientifique
Application in Elastomers
2,2-Bis(4-isocyanatophenyl)hexafluoropropane has been utilized as a component in the synthesis of novel compounds applicable as curing agents for fluorine-containing elastomers, particularly those with CN groups as cross-linkable groups (Sonoi, Tatsu, German, & Polishchuk, 1998).
Reactivity Studies
Research on the kinetics of reactions involving 2,2-Bis(4-isocyanatophenyl)hexafluoropropane, specifically its interaction with n-butanol, has provided insights into its reactivity compared to similar compounds (Gafurova, Chernyi, Lodygina, Livshits, Baturin, & Entelis, 1976).
Sensor Development
The compound's derivatives, like 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, have been developed for use as coating materials in the detection of toxic chemical warfare agents, demonstrating its utility in sensitive and critical applications (Bhadury, Dubey, Singh, & Saxena, 2005).
Polymer Synthesis
Its use extends to the field of polymer science, where it plays a critical role in the synthesis of various polymers such as fluorinated metal-organic frameworks with selective gas sorption properties (Fernandez et al., 2010), and in the development of fluorine-containing polyamides with notable thermal stability (Liaw & Wang, 1996).
Advanced Materials
In advanced materials, it is used for synthesizing new polymers with specific properties, such as iron-based metal-organic frameworks capable of selective separation of hexane isomers, a crucial process in refining gasoline (Lv et al., 2018).
Applications in High-Performance Polymers
High-performance fluorinated polyimides have been developed from derivatives of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane for use in areas requiring materials with exceptional thermal and dielectric properties (Guan et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPLQPPNURSGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371096 | |
| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
CAS RN |
10224-18-7 | |
| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)








![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)

